molecular formula C20H17FN2O2S B3019460 1-[(3-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide CAS No. 1004256-74-9

1-[(3-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide

Cat. No. B3019460
CAS RN: 1004256-74-9
M. Wt: 368.43
InChI Key: RRIZPUACTLMKAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . These methods are commonly used in the synthesis of complex organic molecules, including those with carboxamide groups, which are present in the compound of interest. The synthesis of such compounds typically requires careful control of reaction conditions to achieve the desired product with high purity.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry (MS). Additionally, single-crystal X-ray diffraction has been employed to determine the crystal structure, which can be compared with theoretical calculations using density functional theory (DFT) . These analyses ensure that the synthesized compound has the correct structure and can provide information on the conformation and electronic properties of the molecule.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "1-[(3-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide." However, compounds with carboxamide groups have been identified as apoptosis inducers, suggesting that they can participate in biological reactions leading to cell death . The chemical reactivity of such compounds can be influenced by the presence of substituents on the aromatic rings and the nature of the heterocyclic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure. For instance, the presence of fluorine atoms can affect the compound's lipophilicity and electronic properties, which are important for its biological activity . The carboxamide group is known to participate in hydrogen bonding, which can influence the solubility and stability of the compound. DFT studies and molecular electrostatic potential analyses can provide additional insights into the reactivity and physicochemical properties of the compound .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-26-18-8-3-2-7-17(18)22-20(25)15-9-10-19(24)23(13-15)12-14-5-4-6-16(21)11-14/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIZPUACTLMKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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